molecular formula C16H16N6O3 B2670795 3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034448-80-9

3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2670795
CAS RN: 2034448-80-9
M. Wt: 340.343
InChI Key: STNJOMONDVINRG-UHFFFAOYSA-N
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Description

“1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is a chemical compound with the empirical formula C6H6N2O3 . It has a molecular weight of 154.12 . The compound is solid in form .


Molecular Structure Analysis

The InChI code for “1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is 1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

The compound “1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is solid in form . It has a molecular weight of 154.12 . The storage temperature is at room temperature .

Scientific Research Applications

Antimicrobial and Anticancer Properties

A significant area of research involving compounds structurally related to 3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is in the synthesis and evaluation of their antimicrobial and anticancer activities. For instance, Elewa et al. (2021) explored the synthesis of pyridines from similar compounds and evaluated their antibacterial and antitumor activities. Their findings suggest potential applications in developing new treatments for infections and cancer (Elewa et al., 2021).

Heterocyclic Chemistry

The field of heterocyclic chemistry, particularly the synthesis of new pyridine and fused pyridine derivatives, is another area where related compounds are extensively studied. Al-Issa (2012) reported on the synthesis of a series of pyridine carbonitriles, demonstrating the versatility of these compounds in creating diverse heterocyclic structures (Al-Issa, 2012).

Enaminonitrile Utilization in Synthesis

Enaminonitriles, structurally related to the query compound, are utilized in synthesizing various heterocyclic compounds. Fadda et al. (2012) explored the utility of enaminonitriles in heterocyclic synthesis, leading to new pyrazole, pyridine, and pyrimidine derivatives. This research demonstrates the compound's role in synthesizing pharmaceutically relevant structures (Fadda et al., 2012).

Potential in Water Oxidation Catalysts

Another fascinating application is in the field of catalysis, particularly for water oxidation. Zong and Thummel (2005) investigated the reaction of a related bridging ligand with ruthenium complexes, showing potential in developing efficient water oxidation catalysts (Zong & Thummel, 2005).

Synthesis of Pyrans and Pyrazines

The chemical versatility of related carbonitriles is also evident in the synthesis of pyrans, pyridazines, pyrimidines, pyrazines, and triazine compounds. Abdel-Wahab et al. (2013) reviewed the use of benzoylacetonitriles, similar in function, in synthesizing these heterocycles, highlighting the compound's role in diverse chemical syntheses (Abdel-Wahab et al., 2013).

Safety and Hazards

The compound “1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” has several hazard statements including H302, H315, H319, H320, H335 . Precautionary statements include P202, P261, P280, P305, P338, P351 .

properties

IUPAC Name

3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-21-14(23)5-4-12(20-21)16(24)22-8-2-3-11(10-22)25-15-13(9-17)18-6-7-19-15/h4-7,11H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNJOMONDVINRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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